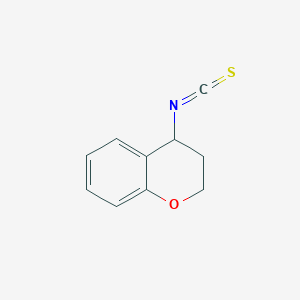

4-isothiocyanato-3,4-dihydro-2H-1-benzopyran

Description

Properties

IUPAC Name |

4-isothiocyanato-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c13-7-11-9-5-6-12-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCVIJFYYMRDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chroman-4-yl Isothiocyanate: Physicochemical Profiling, Molecular Weight Determination, and Applications in Target-Directed Synthesis

Executive Summary

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I approach molecular building blocks not just as static structures, but as dynamic tools engineered for specific biological interactions. Chroman-4-yl isothiocyanate (

Structural Mechanics & Physicochemical Profiling

The utility of chroman-4-yl isothiocyanate in drug design is dictated by its quantitative properties. The molecular weight of 191.25 g/mol is derived from the fusion of the chroman-4-yl radical (

Understanding these metrics is not merely an academic exercise; it is the foundation of stoichiometric precision during target-directed conjugation. Below is a structured summary of its core physicochemical data:

| Property | Value | Causality / Relevance in Drug Design |

| Molecular Formula | Defines the core atom count for stoichiometric calculations[1]. | |

| Molecular Weight | 191.25 g/mol | Crucial for calculating exact molar equivalents during amine conjugation[2]. |

| Monoisotopic Mass | 191.0405 Da | Required for High-Resolution Mass Spectrometry (HRMS) validation to exclude dimer formation. |

| Hydrogen Bond Donors | 0 | Enhances lipophilicity, heavily favoring passive membrane permeability. |

| Hydrogen Bond Acceptors | 2 (O, N) | Facilitates target protein binding without overly restricting CNS entry. |

| Rotatable Bonds | 1 | High structural rigidity reduces the entropic penalty upon target binding. |

Causality in Scaffold Selection: The chroman ring (a benzene ring fused to a tetrahydropyran ring) is a "privileged scaffold." Its inherent lipophilicity drives the AClogP of its downstream derivatives into the 4.0–5.4 range. This specific lipophilic window is theoretically optimal for crossing the blood-brain barrier (BBB), making it an ideal precursor for neuro-oncology drug candidates ()[3].

Experimental Methodology: Synthesis Workflow

To ensure scientific integrity, the synthesis of chroman-4-yl isothiocyanate must be approached as a self-validating system. The following protocol details the transformation of 4-chromanone into the target isothiocyanate, explicitly outlining the causality behind each experimental condition.

Phase 1: Reductive Amination

-

Imine Formation: Dissolve 10 mmol of 4-chromanone in 30 mL of anhydrous methanol. Add 100 mmol of ammonium acetate (

).-

Causality: A 10-fold stoichiometric excess of

forces the equilibrium toward the imine intermediate, preventing the premature reduction of the starting ketone into an unwanted chroman-4-ol byproduct.

-

-

Selective Reduction: Slowly add 15 mmol of sodium cyanoborohydride (

) and stir at room temperature for 24 hours.-

Causality:

is utilized because it is a mild reducing agent that selectively reduces the protonated imine at pH 6-7, leaving any unreacted ketone intact.

-

-

Workup: Quench the reaction with 1M HCl to destroy excess borohydride, basify with NaOH to liberate the free amine, and extract with dichloromethane (DCM). This yields 4-aminochroman .

Phase 2: Isothiocyanation

-

Biphasic Activation: Dissolve 5 mmol of 4-aminochroman in 20 mL of a biphasic DCM/water mixture (1:1 v/v). Add 15 mmol of calcium carbonate (

).-

Causality: As thiophosgene reacts with the primary amine, two equivalents of HCl are generated. If left unneutralized, this acid protonates the remaining unreacted amine, halting the reaction.

acts as an insoluble acid scavenger at the aqueous interface, neutralizing HCl without prematurely hydrolyzing the highly electrophilic thiophosgene.

-

-

Electrophilic Addition: Cool the vessel strictly to 0°C. Add 6 mmol of thiophosgene (

) dropwise.-

Causality: Temperature control at 0°C is non-negotiable. At elevated temperatures, the newly formed isothiocyanate can undergo a secondary nucleophilic attack by another molecule of 4-aminochroman, resulting in a symmetrical 1,3-di(chroman-4-yl)thiourea dimer.

-

Chemical synthesis workflow for Chroman-4-yl isothiocyanate.

Analytical Validation System

A protocol is only as reliable as its validation. To confirm the successful synthesis of chroman-4-yl isothiocyanate (and the absence of the ~352 g/mol dimer byproduct), the following analytical checks must be performed:

-

FT-IR Spectroscopy: The defining signature of a successful isothiocyanation is the appearance of a broad, intensely strong absorption band at ~2100–2150 cm⁻¹ . This corresponds to the asymmetric stretching of the -N=C=S cumulative double bond system.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the spectrum must display a primary

peak at m/z 192.05 , confirming the exact molecular weight of 191.25 g/mol [1].

Target-Directed Application: Anticancer Thioureas

The primary application of chroman-4-yl isothiocyanate lies in its ability to act as a highly efficient electrophile for conjugation with aryl amines. This reaction yields N-aryl-N'-(chroman-4-yl)thioureas, a class of compounds that have demonstrated profound pharmacological potential.

According to foundational research by (), these specific thiourea derivatives exhibit significant in vitro growth inhibitory activity against human high-grade glioma cell lines, specifically U373, T98G, and Hs683[3]. The causality behind this efficacy is twofold:

-

Lipophilic Delivery: The chroman scaffold ensures the molecule maintains an AClogP high enough to penetrate the blood-brain barrier, reaching the central nervous system (CNS)[3].

-

Cytostatic Mechanism: Flow cytometry analyses have demonstrated that these compounds do not induce immediate apoptosis, but rather trigger a cytostatic effect, arresting the glioblastoma cells in the G0/G1 phase of the cell cycle[3].

Mechanistic pathway from chemical conjugation to glioblastoma cytostatic arrest.

References

-

Goffin, E., Lamoral-Theys, D., Tajeddine, N., de Tullio, P., Mondin, L., Lefranc, F., Gailly, P., Rogister, B., Kiss, R., & Pirotte, B. "N-Aryl-N′-(chroman-4-yl)ureas and thioureas display in vitro anticancer activity and selectivity on apoptosis-resistant glioblastoma cells: screening, synthesis of simplified derivatives, and structure-activity relationship analysis." European Journal of Medicinal Chemistry, 54 (2012): 834-844. URL:[Link]

-

CORE. "The Pyrylium Dyes: A New Class of Biolabels. Synthesis, Spectroscopy, and Application as Labels and in General Protein Assay." URL: [Link]

-

ChemTik. "ChemTik Products: C10H9NOS." URL:[Link]

Sources

- 1. ChemTik Products [chemtik.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. N-Aryl-N'-(chroman-4-yl)ureas and thioureas display in vitro anticancer activity and selectivity on apoptosis-resistant glioblastoma cells: screening, synthesis of simplified derivatives, and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Substituted Chroman Derivatives in Medicinal Chemistry

Executive Summary

The 4-substituted chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, distinguished by its "benzylic" C4 position which serves as a critical vector for pharmacophore installation. Unlike the planar chromone system, the 4-substituted chroman offers a puckered, chiral framework (C2 and C3/C4 stereocenters) that allows for precise spatial orientation of substituents. This guide analyzes the structural logic, synthetic accessibility, and therapeutic utility of this scaffold, with a specific focus on ATP-sensitive potassium (KATP) channel openers and emerging anticancer agents .

Part 1: Structural Significance & SAR Logic

The C4 "Benzylic" Vector

The biological activity of chroman derivatives is frequently dictated by the substituent at the C4 position. This carbon is benzylic to the fused aromatic ring, making it electronically responsive to substitutions on the benzene ring (positions C6/C7) and sterically sensitive to the conformation of the pyran ring.

Key SAR Rules (KATP Channel Openers)

The classic example of 4-substituted chroman utility is Cromakalim (BRL 34915). Extensive Structure-Activity Relationship (SAR) studies have established the following axioms for this class:

| Position | Structural Requirement | Mechanistic Impact |

| C4 | Cyclic amide/urea (e.g., pyrrolidinone) | Critical for binding pocket occupancy; acts as a hydrogen bond acceptor. |

| C3 | Hydroxyl group (trans to C4) | Essential for potency; establishes the specific "puckered" conformation required for channel interaction. |

| C2 | Gem-dimethyl groups | Stabilizes the pyran ring conformation; enhances lipophilicity. |

| C6 | Electron-withdrawing group (-CN, -NO2) | Increases acidity of the C4-proton and modulates the electrostatic potential of the aromatic ring, enhancing binding affinity. |

| Chirality | (3S, 4R) Configuration | The (-)-enantiomer (Levcromakalim) is 100-fold more potent than the (+)-enantiomer. |

Visualization: SAR of Cromakalim-Type Openers

The following diagram illustrates the pharmacophoric map of the Cromakalim scaffold.

Caption: Pharmacophore map of Cromakalim derivatives highlighting critical substitution points for KATP channel activation.

Part 2: Synthetic Strategies

Accessing 4-substituted chromans, particularly with high enantiopurity, requires navigating the C3/C4 contiguous stereocenters.

Method A: The Epoxide Ring-Opening Route (Classic)

This is the industrial standard for synthesizing Cromakalim-type derivatives. It relies on the formation of a chromene intermediate, followed by epoxidation and nucleophilic ring opening.

-

Chromene Formation: Condensation of 4-cyanophenol with a propargyl chloride or equivalent to form the ether, followed by thermal rearrangement and cyclization.

-

Epoxidation: Bromohydrin formation (NBS/H2O) followed by base treatment (NaOH) yields the 3,4-epoxide.

-

Nucleophilic Opening: The epoxide is opened with a nucleophile (e.g., ammonia) to yield the trans-3-amino-4-hydroxy intermediate (regioselectivity is driven by the benzylic cation character at C4). Note: In Cromakalim synthesis, the regiochemistry is inverted to placing the Nitrogen at C4 via specific sequences.

Method B: Asymmetric Hydrogenation (Modern)

Recent advances utilize Rh-catalyzed asymmetric hydrogenation of (E)-2-(chroman-4-ylidene)acetates .[1]

-

Catalyst: Rh/Bisphosphine-thiourea ligands (e.g., ZhaoPhos).[1]

-

Outcome: High yields (>99%) and enantioselectivity (up to 98% ee).[1]

-

Utility: Allows direct access to chiral 4-substituted chromans without resolution steps.

Visualization: Synthesis of Levcromakalim

The following flow illustrates the critical steps in the synthesis of the active (3S, 4R) isomer.

Caption: Synthetic pathway for Levcromakalim via the epoxide ring-opening strategy.

Part 3: Mechanism of Action & Therapeutic Targets

Cardiovascular: KATP Channel Opening

4-Substituted chromans like Levcromakalim activate ATP-sensitive potassium channels in vascular smooth muscle.[2]

-

Mechanism: Binding to the SUR2B subunit of the KATP channel

increased open probability of the Kir6.1/6.2 pore -

Physiological Result: Hyperpolarization of the cell membrane (-60mV to -80mV)

closure of Voltage-Gated Calcium Channels (VGCC)

Oncology: Tubulin & SIRT2 Inhibition

Newer 4-substituted chroman-4-ones have shown potency against solid tumors.

-

SIRT2 Inhibition: Substituents at C6 and C8 (e.g., 6-chloro-8-bromo) on the chroman-4-one scaffold selectively inhibit Sirtuin 2, a deacetylase involved in cell cycle regulation.

-

Tubulin Polymerization: Certain 4-aryl chromenes bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.

Visualization: KATP Signaling Pathway

Caption: Signal transduction pathway for Levcromakalim-induced vasodilation.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Levcromakalim Precursor (Epoxide Route)

Objective: Synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchroman. Note: This protocol focuses on the critical epoxide intermediate generation.

Reagents:

-

6-cyano-2,2-dimethylchromene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.5 eq)

-

Dimethyl sulfoxide (DMSO) / Water (H2O) (4:1 v/v)

-

Sodium Hydroxide (NaOH) (2.0 eq, 5M aq)

Procedure:

-

Bromohydrin Formation: Dissolve 6-cyano-2,2-dimethylchromene in DMSO/H2O. Cool to 0°C.

-

Add NBS portion-wise over 30 minutes. Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting material.

-

Quench: Dilute with water and extract with ethyl acetate (3x). Dry organic layer over MgSO4 and concentrate to yield the crude bromohydrin (trans-3-bromo-4-hydroxy).

-

Epoxidation: Dissolve crude bromohydrin in dioxane. Add 5M NaOH dropwise at 0°C. Stir for 2 hours.

-

Workup: Pour into ice water. The epoxide often precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.[3]

-

Validation: 1H NMR should show characteristic epoxide protons at C3/C4 (approx. 3.5-4.0 ppm depending on solvent).

Protocol 2: 86Rb+ Efflux Assay (Functional KATP Activity)

Objective: Quantify the potassium channel opening activity of chroman derivatives using Rubidium-86 as a K+ tracer.

Materials:

-

Rat Aortic Smooth Muscle Cells (A7r5 line)

-

86RbCl (Radioisotope)

-

Glibenclamide (Specific KATP blocker for control)

Procedure:

-

Loading: Incubate cells in culture medium containing 1 µCi/mL 86RbCl for 2 hours at 37°C.

-

Wash: Aspirate medium and wash cells 3x with isotope-free physiological saline solution (PSS) to remove extracellular radioactivity.

-

Efflux Phase: Add PSS containing the test compound (e.g., Levcromakalim, 0.01 - 10 µM). Incubate for exactly 10 minutes.

-

Sampling: Remove the supernatant (efflux fraction) and count radioactivity using a liquid scintillation counter (Cerenkov counting).

-

Lysis: Lyse the remaining cells with 0.1M NaOH and count radioactivity (intracellular fraction).

-

Calculation: Calculate Fractional Efflux Rate = (CPM_supernatant) / (CPM_supernatant + CPM_intracellular).

-

Analysis: Plot % Efflux vs. Log[Concentration]. A sigmoidal increase indicates channel opening. Pre-treatment with Glibenclamide (1 µM) should abolish the effect.

References

-

Rh-Catalyzed Asymmetric Hydrogenation of (E)-2-(chroman-4-ylidene)acetates. Source: Zhang, X., et al. Vertex AI Search Snippet 1.1. 1[4]

-

Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Vertex AI Search Snippet 1.14. 5

-

Cromakalim: Synthesis and Mechanism of Action. Source: Wikipedia / PubChem. Vertex AI Search Snippet 1.7. 2[4]

-

Recent Advances of Chroman-4-one Derivatives: Synthetic Approaches and Bioactivities. Source: European Journal of Medicinal Chemistry. Vertex AI Search Snippet 1.10. 6

-

Synthesis of Enantioenriched 3,4-Disubstituted Chromans. Source: PMC / NIH. Vertex AI Search Snippet 1.17. 7

Sources

- 1. Facile access to chiral 4-substituted chromanes through Rh-catalyzed asymmetric hydrogenation [html.rhhz.net]

- 2. Cromakalim - Wikipedia [en.wikipedia.org]

- 3. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.uevora.pt [dspace.uevora.pt]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

Isothiocyanate-Functionalized Benzopyran Scaffolds: Synthetic Architectures and Therapeutic Mechanisms

Topic: Isothiocyanate Functionalized Benzopyran Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Hybrid Pharmacophore Strategy

In the landscape of targeted oncology and anti-inflammatory therapeutics, the fusion of "privileged structures" with reactive "warheads" represents a high-yield strategy for overcoming drug resistance. This guide details the technical development of Isothiocyanate (ITC)-functionalized benzopyrans .

The benzopyran (chromene) scaffold provides high-affinity binding to diverse biological targets (kinases, estrogen receptors, tubulin), while the isothiocyanate moiety (-N=C=S) functions as a soft electrophile. Unlike non-specific alkylating agents, ITCs exhibit tunable reactivity toward specific cysteine residues, enabling Targeted Covalent Inhibition (TCI) . This duality allows for the design of agents that not only bind to the target but irreversibly modify it, or alternatively, trigger the Nrf2/Keap1 cytoprotective pathway depending on the dosage and microenvironment.

Chemical Architecture & Rational Design

The design logic rests on the principle of Bio-isosteric Synergism .

-

The Scaffold (Benzopyran): Acts as the "address." Its lipophilic nature and planar geometry allow intercalation into DNA or hydrophobic pockets of enzymes (e.g., ATP binding sites of kinases).

-

The Warhead (Isothiocyanate): Acts as the "message." It is a Michael acceptor.

-

Mechanism:[1][2][3][4][5][6] The central carbon of the -N=C=S group is electron-deficient. It undergoes nucleophilic attack by thiols (R-SH) to form dithiocarbamates.

-

Selectivity: ITCs prefer "soft" nucleophiles (cysteine sulfhydryls) over "hard" nucleophiles (lysine amines or nucleic acids), reducing genotoxicity compared to other alkylators.

-

Diagram 1: Structural Logic & Pharmacophore Assembly

The following diagram illustrates the retrosynthetic logic and the functional role of each component in the hybrid molecule.

Caption: Pharmacophore assembly logic combining non-covalent affinity (Benzopyran) with covalent reactivity (ITC).

Synthetic Methodologies

As an application scientist, I prioritize protocols that minimize side reactions (dimerization) and avoid highly toxic reagents like thiophosgene when possible. The Thiocarbonyldiimidazole (TCDI) method is the current gold standard for bench-scale synthesis due to its operational simplicity and high yields.

Protocol A: Synthesis of 7-Isothiocyanato-2H-1-benzopyran-2-one (Coumarin-ITC)

This protocol describes the conversion of an amino-coumarin precursor to the ITC derivative.

Prerequisites:

-

Starting Material: 7-Amino-4-methylcoumarin (commercially available or synthesized via Pechmann condensation).

-

Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation:

-

Dissolve 1.0 equivalent (eq) of 7-amino-4-methylcoumarin in anhydrous DCM (0.1 M concentration).

-

Note: Ensure the amine is fully dissolved. If solubility is poor, switch to THF.

-

-

Activation:

-

Cool the solution to 0°C in an ice bath.

-

Add 1.2 eq of TCDI slowly to the stirred solution.

-

Causality: TCDI is moisture sensitive. Adding at 0°C controls the exotherm and prevents localized high concentrations that could lead to thiourea byproducts.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (RT) naturally.

-

Stir for 2–4 hours.

-

Self-Validation Check: Monitor reaction progress via TLC (Thin Layer Chromatography). The fluorescent amine spot (blue) should disappear, replaced by a less polar product spot.

-

IR Validation: An aliquot can be dried and checked via FT-IR. Look for the appearance of a strong, broad peak at 2050–2150 cm⁻¹ (characteristic -NCS stretch).

-

-

Work-up:

-

Wash the reaction mixture with water (2x) to remove imidazole byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize from hexane/ethyl acetate or perform flash column chromatography (Silica gel).

-

Caution: Avoid using alcohols (methanol/ethanol) for recrystallization or chromatography, as ITCs can slowly react with alcohols to form thiocarbamates, especially if catalyzed by silica acidity.

-

Protocol B: Green Chemistry "One-Pot" Approach (Aqueous Media)

For libraries of derivatives, a multicomponent reaction is often more efficient.

-

Components: 4-hydroxycoumarin + Aromatic Aldehyde + Thiourea/Ammonium Thiocyanate.

-

Conditions: Reflux in water with a catalyst (e.g., p-TSA or ionic liquids).

-

Outcome: This typically yields thio-chromene derivatives rather than a pendant ITC group, but is a valuable alternative for scaffold diversity [1].

Mechanistic Pharmacology

The therapeutic window of ITC-benzopyrans depends on the "Cysteine Switch."

The Dual Pathway Mechanism

-

Cytoprotection (Low Dose):

-

The ITC modifies specific cysteine residues (Cys151, Cys273, Cys288) on Keap1 .

-

This disrupts the Keap1-Nrf2 interaction.

-

Nrf2 translocates to the nucleus -> binds ARE (Antioxidant Response Element) -> Upregulates Phase II detox enzymes (HO-1, NQO1).

-

-

Cytotoxicity (High Dose / Cancer Context):

Diagram 2: Signal Transduction & Molecular Targets

This diagram maps the divergent pathways based on covalent modification targets.

Caption: Divergent signaling pathways: Nrf2 activation (chemoprevention) vs. ROS/Tubulin-mediated apoptosis (therapy).

Key Data & SAR Analysis

The following table summarizes Structure-Activity Relationship (SAR) trends observed in recent benzopyran-ITC studies. Data is synthesized from comparative potency assays against MCF-7 (Breast Cancer) cell lines.[1]

Table 1: Comparative Potency of Benzopyran-ITC Derivatives

| Compound Class | R-Group Substitution | ITC Position | IC50 (µM) | Mechanism Note |

| Control | N/A | N/A | >100 | Native Coumarin (No ITC) |

| Gen 1 Hybrid | 4-Methyl | C-7 | 12.5 | Moderate Tubulin inhibition |

| Gen 2 Hybrid | 4-Phenyl | C-7 | 4.2 | Enhanced lipophilicity improves uptake |

| Gen 3 Hybrid | 3-Bromo-4-methyl | C-6 | 0.85 | Synergistic electrophilicity; High ROS induction |

| Linker Analog | 4-Methyl (C2-Linker) | C-7 | 18.2 | Flexible linker reduced potency (entropic penalty) |

Interpretation: Direct attachment of the ITC group to the aromatic core (Gen 2/3) generally yields higher potency than flexible linker analogs, likely due to rigid positioning of the warhead in the target pocket [3].

Challenges & Optimization

Stability Concerns

ITCs are susceptible to hydrolysis in aqueous buffers, forming amines.

-

Solution: Store stock solutions in DMSO at -20°C.

-

Experimental Tip: In biological assays, avoid buffers containing Tris or primary amines, as they will react with the ITC, neutralizing the drug before it reaches the cell. Use Phosphate (PBS) or HEPES buffers.

Metabolic Liability

The primary metabolic route is the Mercapturic Acid Pathway.

-

Optimization: Steric hindrance around the ITC carbon (e.g., adjacent methyl groups) can slow down GSH conjugation, prolonging half-life, but may also reduce potency against the target. A balance must be struck during lead optimization.

References

-

Sheikholeslami-Farahani, F. et al. "Application of Green Chemistry in the Synthesis of Thiopyran Derivatives."[8] Journal of Applied Chemical Research, 2014.[8] 8

-

Gajda, A. et al. "Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies." International Journal of Molecular Sciences, 2023. 2[1][2][4][9][10][11][12]

-

Kamal, A. et al. "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds." Molecules, 2023. 13[1][2][4][9][10][11][12][14][15][16]

-

Soundararajan, P. et al. "Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update." Molecular Nutrition & Food Research, 2018. 17[1][2][4][9][10][11][12][15]

-

Herman-Antosiewicz, A. et al. "Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells." European Journal of Nutrition, 2020.[3] 3[1][2][4][9][11][12][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. redalyc.org [redalyc.org]

- 7. mdpi.com [mdpi.com]

- 8. journals.iau.ir [journals.iau.ir]

- 9. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the (R)- and (S)-4-Isothiocyanato-3,4-dihydro-2H-1-benzopyran Enantiomers: Synthesis, Chiral Separation, and Potential Biological Significance

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran, a novel chiral compound class combining the privileged benzopyran (chromane) scaffold with the biologically active isothiocyanate functional group. While specific literature on these enantiomers is nascent, this document synthesizes established knowledge on related structures to propose robust methodologies for their synthesis, chiral separation, and characterization. Furthermore, we explore the potential pharmacological activities and mechanisms of action of each enantiomer, drawing on the extensive research into isothiocyanates as chemopreventive agents and the diverse therapeutic applications of chromane derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of these promising chiral molecules.

Introduction: The Convergence of Two Potent Pharmacophores

The field of medicinal chemistry is continually in pursuit of novel molecular architectures that exhibit high efficacy and target selectivity. The strategic combination of well-established pharmacophores is a powerful approach in this endeavor. The title compounds, (R)- and (S)-4-isothiocyanato-3,4-dihydro-2H-1-benzopyran, represent a compelling example of this strategy, integrating the structural rigidity and diverse bioactivity of the 3,4-dihydro-2H-1-benzopyran (chromane) nucleus with the potent and multifaceted therapeutic properties of the isothiocyanate group.

The Benzopyran (Chromane) Scaffold:

The chromane ring system is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic molecules with significant biological activities.[1] Its structural features allow for a wide range of chemical modifications, making it a versatile template in drug design.[1] Chromane derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3] Notably, the stereochemistry of substituents on the chromane ring can profoundly influence biological activity, as seen in various chiral chromane-based therapeutic agents.[4][5][6]

The Isothiocyanate Functional Group:

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds, most famously derived from the hydrolysis of glucosinolates in cruciferous vegetables.[7][8] These compounds are characterized by the highly reactive -N=C=S group, which is central to their biological effects.[9] Extensive research has established ITCs as potent chemopreventive and therapeutic agents, primarily due to their ability to modulate key cellular pathways involved in detoxification, inflammation, apoptosis, and cell cycle regulation.[10][11][12][13] The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic cellular targets, thereby influencing a wide array of biological processes.[9]

The fusion of these two pharmacophores in a chiral framework presents a unique opportunity for the development of novel therapeutic agents with potentially enhanced and stereospecific activities. This guide will lay the groundwork for the systematic investigation of the (R)- and (S)-4-isothiocyanato-3,4-dihydro-2H-1-benzopyran enantiomers.

Synthesis and Stereochemistry

2.1. Proposed Synthetic Pathway

A plausible synthetic route would commence with the reduction of a suitable chromanone derivative to the corresponding chromanol, followed by conversion to an amine, and finally, reaction with a thiocarbonylating agent to yield the isothiocyanate.

Caption: Proposed synthetic workflow for the preparation of (R)- and (S)-4-isothiocyanato-3,4-dihydro-2H-1-benzopyran.

2.2. Experimental Protocol: Synthesis of Racemic this compound

-

Step 1: Synthesis of Racemic 4-Amino-3,4-dihydro-2H-1-benzopyran: This precursor can be synthesized from chroman-4-one via reductive amination or through the reduction of an intermediate oxime or azide.

-

Step 2: Synthesis of Racemic this compound: The racemic amine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a thiocarbonylating agent such as thiophosgene or a related reagent, often in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.[14] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography to yield the racemic isothiocyanate.

2.3. Chiral Separation of Enantiomers

The resolution of the racemic isothiocyanate into its individual (R) and (S) enantiomers is a critical step for evaluating their distinct biological properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[6]

2.3.1. Chiral HPLC Protocol

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phase (CSP): A variety of CSPs are commercially available. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often a good starting point for screening.[6]

-

Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.

-

Detection: The elution of the enantiomers is monitored by UV absorbance at a wavelength where the compound exhibits a strong chromophore.

-

Fraction Collection: Once optimal separation is achieved, the individual enantiomeric fractions can be collected for subsequent characterization and biological testing.

Caption: Workflow for the chiral separation of the (R) and (S) enantiomers by HPLC.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the separated enantiomers is essential to confirm their identity, purity, and absolute configuration.

3.1. Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the 3,4-dihydro-2H-1-benzopyran scaffold. The chemical shifts and coupling constants will provide structural information. |

| ¹³C NMR | Resonances for all carbon atoms, including the characteristic signal for the isothiocyanate carbon (-N=C=S) typically found in the 130-140 ppm range.[14] |

| FT-IR | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the region of 2040-2140 cm⁻¹.[15] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Circular Dichroism (CD) | Opposite Cotton effects for the (R) and (S) enantiomers, which can be used to determine the absolute configuration by comparison with theoretical calculations or related known compounds. |

3.2. Determination of Absolute Configuration

The absolute configuration of the separated enantiomers can be determined by single-crystal X-ray crystallography if suitable crystals can be obtained.[16] Alternatively, vibrational circular dichroism (VCD) spectroscopy or comparison of experimental and computationally predicted chiroptical properties (e.g., CD spectra) can be employed.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on isothiocyanates and chromane derivatives, the (R)- and (S)-4-isothiocyanato-3,4-dihydro-2H-1-benzopyran enantiomers are anticipated to exhibit a range of biological activities, with the potential for enantioselective effects.

4.1. Anticancer and Chemopreventive Properties

Isothiocyanates are well-documented as potent anticancer and chemopreventive agents.[8][11][12] Their mechanisms of action are multifaceted and include:

-

Modulation of Biotransformation Enzymes: ITCs can induce phase II detoxification enzymes (e.g., glutathione S-transferases and quinone reductase) while inhibiting phase I enzymes that can activate pro-carcinogens. This shifts the balance towards detoxification and elimination of carcinogens.[10][13]

-

Induction of Apoptosis and Cell Cycle Arrest: ITCs have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, thereby inhibiting tumor growth.[8][10]

-

Anti-inflammatory Effects: Chronic inflammation is a key driver of many cancers. ITCs can suppress inflammatory pathways, such as the NF-κB pathway.[17]

-

Inhibition of Angiogenesis and Metastasis: ITCs can interfere with the formation of new blood vessels (angiogenesis) that supply tumors and can inhibit the spread of cancer cells (metastasis).[10]

The chromane scaffold itself has also been incorporated into various anticancer agents.[1][3][18] Therefore, the combination of these two pharmacophores may lead to synergistic or enhanced anticancer activity. It is highly probable that the (R) and (S) enantiomers will exhibit different potencies in these activities due to stereospecific interactions with their biological targets.

4.2. Antioxidant and Anti-inflammatory Effects

Many isothiocyanates are potent activators of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.[7][17] Activation of Nrf2 leads to the upregulation of a battery of antioxidant and cytoprotective genes, which helps to mitigate oxidative stress and inflammation, conditions that underlie numerous chronic diseases.[11][17]

Caption: Simplified diagram of the Nrf2-Keap1 signaling pathway activated by isothiocyanates.

4.3. Neuroprotective Potential

The chromane scaffold is a core component of several neuroprotective agents.[1] The antioxidant and anti-inflammatory properties of both the chromane nucleus and the isothiocyanate group suggest that these enantiomers could be promising candidates for the treatment of neurodegenerative diseases where oxidative stress and inflammation play a pathogenic role.

Future Directions and Conclusion

The (R)- and (S)-4-isothiocyanato-3,4-dihydro-2H-1-benzopyran enantiomers represent a novel and unexplored area of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, framework for their synthesis, separation, and potential biological evaluation.

Key future research directions should include:

-

Execution of the Proposed Synthesis and Chiral Separation: The first critical step is the successful synthesis and purification of the individual enantiomers.

-

Comprehensive Biological Screening: The enantiomers should be screened in a panel of in vitro assays to assess their anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. It is crucial to determine if there is a significant difference in potency between the (R) and (S) forms.

-

Mechanism of Action Studies: For any promising activities observed, detailed mechanistic studies should be undertaken to identify the specific cellular targets and pathways modulated by each enantiomer.

-

In Vivo Efficacy and Safety Studies: The most promising enantiomer(s) should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- Vertex AI Search. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds.

- National Center for Biotechnology Information. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update.

- Frontiers Media S.A. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management.

- ResearchGate GmbH. Mechanisms of the Anticancer Effects of Isothiocyanates.

- MDPI. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane.

- BenchChem. A Technical Guide to the Therapeutic Potential of Chromane Derivatives.

-

National Center for Biotechnology Information. Biological activity of 6,12-dihydro-1-benzopyrano[3,4-b][7][8]benzothiazin-6-ones. Available from:

- MDPI. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy.

- MDPI. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents.

- MDPI. Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus.

- ResearchGate GmbH. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications.

- CSIR-NIScPR. Biological activity of benzopyran derivatives against some microorganisms.

- National Center for Biotechnology Information. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization.

- Taylor & Francis. Benzopyran – Knowledge and References.

- National Center for Biotechnology Information. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists.

- American Chemical Society. A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines.

- The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates.

- Phcog.Net. Enantioseparation of Chiral Drugs – An Overview.

- National Center for Biotechnology Information. Synthesis and pharmacological activity of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on rat uterus, rat aorta and rat pancreatic β-cells.

- National Center for Biotechnology Information. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological activity of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on rat uterus, rat aorta and rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 10. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 12. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological activity of 6,12-dihydro-1-benzopyrano[3,4-b][1,4]benzothiazin-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-dihydro-2H-1-benzopyran-4-amine precursor synthesis

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1-benzopyran-4-amine Precursors

Authored by: A Senior Application Scientist

Introduction

The 3,4-dihydro-2H-1-benzopyran, or chroman, framework is a privileged scaffold in medicinal chemistry and drug development.[1] This structural motif is a core component of numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[2] Chroman-4-ones, key precursors to the target amine, have been identified as potent inhibitors of enzymes like Sirtuin 2 (SIRT2), which are implicated in aging-related and neurodegenerative diseases.[1][3] Furthermore, derivatives of the chroman scaffold have demonstrated anticancer, antimicrobial, and anti-inflammatory properties, making them highly significant in pharmaceutical research.[4][5]

This guide provides a comprehensive technical overview of the principal synthetic strategies for preparing 3,4-dihydro-2H-1-benzopyran-4-amine, with a focused exploration of the synthesis of its most critical precursor: Chroman-4-one . We will delve into the mechanistic underpinnings of these synthetic routes, provide detailed experimental protocols, and present comparative data to inform methodological choices for researchers, scientists, and drug development professionals.

Strategic Overview: From Starting Materials to Target Amine

The synthesis of 3,4-dihydro-2H-1-benzopyran-4-amine is fundamentally a two-stage process. The first stage involves the construction of the core heterocyclic precursor, chroman-4-one. The second stage focuses on the introduction of the C4-amine functionality via transformation of the ketone. This modular approach allows for the synthesis of a diverse library of analogues by modifying either the initial precursor synthesis or the subsequent amination reaction.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Core Precursor, Chroman-4-one

Chroman-4-one (2,3-dihydro-1-benzopyran-4-one) is the pivotal intermediate for accessing the target C4-amino derivative.[4] Its synthesis can be achieved through several robust methods, the choice of which often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Method 1: One-Pot Aldol Condensation and Intramolecular Oxa-Michael Addition

This is a highly efficient and widely adopted one-step procedure for generating substituted chroman-4-ones.[3] The reaction proceeds by reacting a 2'-hydroxyacetophenone with an appropriate aldehyde in the presence of a base. The causality of this reaction involves a base-promoted crossed aldol condensation to form a chalcone-like intermediate, which then immediately undergoes an intramolecular oxa-Michael addition (cyclization) to yield the chroman-4-one ring system.[3] The use of microwave irradiation can significantly accelerate the reaction, reducing the time from hours to just one hour.[3]

Mechanism Rationale: The use of a hindered base like diisopropylamine (DIPA) is strategic. It is sufficiently basic to deprotonate the acetophenone for the initial aldol reaction but is nucleophilic enough to avoid competing side reactions with the aldehyde. The subsequent cyclization is driven by the formation of a stable six-membered heterocyclic ring.

Method 2: Friedel-Crafts Acylation and Intramolecular Cyclization

An alternative classical approach involves a two-step sequence starting from a phenol (e.g., resorcinol) and a suitable carboxylic acid derivative.[4]

-

Friedel-Crafts Acylation: Resorcinol reacts with 3-bromopropionic acid in the presence of a Lewis acid catalyst (like trifluoromethanesulfonic acid) to form 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

-

Intramolecular Cyclization: The resulting intermediate is then treated with a base (e.g., 2 M NaOH) to promote an intramolecular Williamson ether synthesis (an SN2 reaction), where the phenolic hydroxyl group displaces the bromide to form the chroman-4-one ring.[4]

This method is particularly useful for synthesizing specific isomers, such as 7-hydroxychroman-4-one, which can be further functionalized.[4]

Comparison of Chroman-4-one Synthetic Routes

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Reference |

| Oxa-Michael Addition | 2'-Hydroxyacetophenone, Aldehyde | Diisopropylamine (DIPA), Ethanol | Microwave, 160–170 °C, 1h | 17–88% | One-pot, rapid, good for diverse substitutions | [3] |

| Friedel-Crafts/Cyclization | Resorcinol, 3-Bromopropionic acid | Trifluoromethanesulfonic acid, NaOH | Stepwise, room temp to stir | Not specified | Good for specific isomers (e.g., 7-hydroxy) | [4] |

| Radical Cyclization | o-(allyloxy)arylaldehydes | AgNO₃, (NH₄)₂S₂O₈ or K₂S₂O₈ | Thermal or visible light | Good | Novel, metal-catalyzed, mild conditions | [5] |

Experimental Protocol: Synthesis of 2-Alkyl-Chroman-4-one (Method 1)

This protocol is adapted from procedures reported for the synthesis of SIRT2 inhibitors.[1][3]

-

Reaction Setup: In a microwave-safe vessel, prepare a 0.4 M solution of the selected 2'-hydroxyacetophenone in absolute ethanol.

-

Reagent Addition: Add the appropriate aldehyde (1.1 equivalents) followed by diisopropylamine (DIPA) (1.1 equivalents) to the solution.

-

Microwave Irradiation: Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour with a fixed hold time.

-

Workup: After cooling the reaction mixture to room temperature, dilute it with dichloromethane (CH₂Cl₂).

-

Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally, brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure chroman-4-one derivative.

Part 2: Conversion of Chroman-4-one to 3,4-dihydro-2H-1-benzopyran-4-amine

With the core precursor in hand, the next critical stage is the introduction of the amine group at the C4 position. This is most commonly achieved via reductive amination or through the formation and subsequent reduction of an oxime intermediate.

Caption: Key amination pathways.

Method A: Reductive Amination

Reductive amination is a powerful and direct method for converting ketones into amines.[6] The reaction involves the initial formation of an imine or iminium ion from the ketone and an amine source (here, ammonia), which is then reduced in situ to the corresponding amine.[7]

The Leuckart Reaction

A classic and robust method for reductive amination is the Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen donor and the reducing agent.[8][9] The reaction proceeds by the nucleophilic attack of ammonia (generated from the reagent) on the ketone carbonyl, forming a carbinolamine that dehydrates to an iminium ion.[8] This intermediate is then reduced by a hydride transfer from formic acid or formate.[9][10]

Causality and Conditions: The primary limitation of the Leuckart reaction is the requirement for high temperatures, typically between 120 °C and 180 °C.[9][11] This is necessary to drive the dehydration and reduction steps. The final product is often an N-formyl amide, which must be hydrolyzed under acidic or basic conditions to yield the free primary amine.[7][8]

Experimental Protocol: Leuckart Reaction of Chroman-4-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the chroman-4-one (1.0 equivalent) with ammonium formate (3-5 equivalents).

-

Heating: Heat the mixture to 160–180 °C and maintain this temperature for 4-8 hours, monitoring the reaction progress by TLC.

-

Hydrolysis: After cooling, add 20% aqueous hydrochloric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl amide.

-

Workup: Cool the solution and basify with a concentrated NaOH solution until pH > 10.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, concentrate, and purify the crude amine product by column chromatography or distillation.

Method B: Oxime Formation and Catalytic Hydrogenation

This two-step pathway offers a milder alternative to the high temperatures of the Leuckart reaction and is often preferred when thermally sensitive functional groups are present.

-

Oxime Formation: Chroman-4-one is reacted with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate or pyridine) to form the corresponding chroman-4-one oxime. This reaction is typically high-yielding and clean.

-

Oxime Reduction: The isolated oxime is then reduced to the primary amine. Catalytic hydrogenation is the most common method, employing catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel under a hydrogen atmosphere.[12] This method is highly efficient for reducing the C=N bond of the oxime without cleaving the N-O bond, which would lead to undesired byproducts.[12][13]

Experimental Protocol: Oxime Formation and Reduction

Step 1: Chroman-4-one Oxime Synthesis

-

Dissolve chroman-4-one (1.0 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Heat the mixture to reflux for 1-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, pour it into cold water, and collect the precipitated oxime by filtration. Wash with water and dry.

Step 2: Catalytic Hydrogenation of the Oxime

-

In a hydrogenation vessel, dissolve the chroman-4-one oxime in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

-

Add a catalytic amount of 10% Pd/C (typically 5-10% by weight).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting product can be purified by crystallization of its salt (e.g., hydrochloride) or by column chromatography.

Conclusion

The synthesis of 3,4-dihydro-2H-1-benzopyran-4-amine is readily achievable through well-established and reliable synthetic routes. The pivotal step is the efficient construction of the chroman-4-one precursor, for which the one-pot microwave-assisted oxa-Michael addition represents a particularly rapid and versatile method.[1][3] For the subsequent conversion to the target amine, researchers have a choice between the direct, high-temperature Leuckart reaction and a milder, two-step oxime reduction pathway.[8][12] The selection of the optimal route will be guided by the specific substitution pattern of the desired molecule, the presence of sensitive functional groups, and the scale of the synthesis. The methodologies detailed in this guide provide a robust foundation for the development of novel chroman-based compounds for a wide range of applications in drug discovery.

References

-

B. C. G. Söderberg, A. M. E. E. Abdellatif, D. A. L. Cameron, "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors," Journal of Medicinal Chemistry, 2012. [Online]. Available: [Link]

-

A. C. S. de Oliveira, M. A. S. de Oliveira, R. J. de Oliveira, et al., "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives," Molecules, 2025. [Online]. Available: [Link]

-

E. J. Diana, U. S. Kanchana, T. V. Mathew, "Current developments in the synthesis of 4-chromanone-derived compounds," Organic & Biomolecular Chemistry, 2021. [Online]. Available: [Link]

-

M. F. Saxin, "Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives," Gupea, 2012. [Online]. Available: [Link]

-

A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, "SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS," International Journal of Research in Pharmacy and Chemistry, 2015. [Online]. Available: [Link]

-

Grokipedia, "Leuckart reaction," Grokipedia, 2023. [Online]. Available: [Link]

-

Wikipedia, "Leuckart reaction," Wikipedia, 2023. [Online]. Available: [Link]

-

N. A. Ali, M. K. Harran, M. A. Siddiqui, "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction," Chemistry, 2023. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines," organic-chemistry.org. [Online]. Available: [Link]

-

W. Reusch, "The Leuckart Reaction," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Chromanone and flavanone synthesis," organic-chemistry.org. [Online]. Available: [Link]

-

PubChem, "3,4-Dihydro-2H-1-benzopyran-4-amine," PubChem. [Online]. Available: [Link]

-

R. S. Varma, "Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization," The Journal of Organic Chemistry, 2006. [Online]. Available: [Link]

-

J. H. Musser, A. F. Kreft, R. H. W. Bender, et al., "3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists," Journal of Medicinal Chemistry, 1987. [Online]. Available: [Link]

-

A. Garcia-Monpas, F. L. Lustenberger, J. M. Jimenez, et al., "Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles," Journal of Catalysis, 2009. [Online]. Available: [Link]

-

Y. V. Gerasimova, A. V. Zhezlova, Y. A. Zhabanov, et al., "Heterogeneous Catalysis for Selective Hydrogenation of Oximes," Encyclopedia.pub, 2022. [Online]. Available: [Link]

-

J. Ashenhurst, "Reductive Amination, and How It Works," Master Organic Chemistry, 2017. [Online]. Available: [Link]

-

V. Mouarrawis, S. Kluwer, "Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines," InCatT, 2022. [Online]. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines - InCatT - Innovative Catalyst Technologies [incatt.nl]

Reactivity of isothiocyanate group on chroman ring

Title: The Chroman-Isothiocyanate Pharmacophore: Structural Reactivity, Synthesis, and Therapeutic Applications Subtitle: A Technical Guide for Medicinal Chemists and Chemical Biologists

The fusion of the chroman (3,4-dihydro-2H-1-benzopyran) ring system with the isothiocyanate (ITC, -N=C=S) functional group represents a strategic convergence in drug design. The chroman ring is a "privileged scaffold" found in tocopherols (Vitamin E), flavonoids, and numerous synthetic drugs, offering favorable lipophilicity and specific binding to protein pockets (e.g., estrogen receptors, kinases). The isothiocyanate group acts as a "soft" electrophilic warhead, capable of covalent modification of nucleophilic amino acid residues (Cys, Lys) or releasing hydrogen sulfide (H₂S) as a gasotransmitter.

This guide analyzes the distinct reactivity profiles of aromatic (6-isothiocyano) versus benzylic (4-isothiocyano) chroman derivatives, providing validated synthesis protocols and mechanistic insights for their application in covalent inhibition and chemical biology.

Structural Fundamentals & Electronic Effects

The reactivity of the ITC group is governed by the electron density of the carbon atom in the -N=C=S cumulene system. In the chroman ring, this is heavily influenced by the position of the ITC group relative to the ether oxygen (O1).

Positional Isomers and Reactivity

| Isomer | Classification | Electronic Environment | Predicted Electrophilicity | Hydrolytic Stability |

| 6-Isothiocyanochroman | Aromatic (Aryl-ITC) | The O1 oxygen is para to the C6 position. Through resonance (+M effect), O1 donates electron density into the ring, reducing the electrophilicity of the ITC carbon compared to phenyl-ITC. | Moderate. Less reactive than Ph-NCS, but highly selective for thiols (Cys) over amines (Lys) at neutral pH. | High. Stable in aqueous buffers for hours/days. |

| 4-Isothiocyanochroman | Benzylic (Aliphatic-ITC) | The ITC group is attached to an sp³ carbon.[1] It is insulated from the aromatic resonance but subject to inductive effects. It behaves like Benzyl-ITC. | High. Generally more reactive towards nucleophiles due to lack of resonance stabilization of the N=C bond. | Moderate. Prone to gradual hydrolysis to amine or alcohol. |

The "Chroman Effect" on Covalent Bonding

Unlike simple phenyl-ITCs, the chroman ring restricts conformational freedom. When binding to a protein target, the rigid bicyclic system orients the ITC warhead in a specific vector.

-

Lipophilicity (LogP): The chroman ring adds ~2.5 log units compared to a simple phenyl ring, enhancing membrane permeability.

-

Fluorescence: 6-substituted chromans often exhibit intrinsic fluorescence, allowing the ITC derivative to act as a "turn-on" probe upon conjugation with a protein.

Mechanistic Reactivity Profile

The core reactivity of chroman-ITCs involves nucleophilic attack at the central carbon of the -N=C=S group.

Cysteine Conjugation (Thiocarbamoylation)

This is the primary mechanism for biological activity (e.g., Nrf2 activation, covalent inhibition).

-

Mechanism: The thiol (-SH) of Cysteine attacks the ITC carbon.

-

Reversibility: Unlike Michael acceptors (acrylamides), ITC adducts (dithiocarbamates) are often reversible. The "chroman-6-ITC" adduct is more stable than electron-deficient aryl-ITC adducts due to the electron-donating nature of the ring, which strengthens the C-S bond against retro-reaction.

H₂S Release (The "Donor" Mechanism)

Recent data suggests that in the presence of excess Cysteine, ITC adducts can undergo intramolecular cyclization to release H₂S and form a thiazolidine derivative. This is a critical pathway for the antioxidant effects of chroman-ITCs.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways when a Chroman-ITC encounters a biological nucleophile (Cysteine).

Caption: Divergent reactivity of Chroman-ITC with Cysteine. Pathway A leads to covalent inhibition. Pathway B (predominant with excess free cysteine) releases H₂S.

Experimental Protocols: Synthesis & Validation

Synthesis of 6-Isothiocyanochroman (Aryl-ITC)

Rationale: Direct thiophosgene reaction is toxic. The DMT-MM or CS₂/Base method is preferred for safety and yield.

Materials:

-

6-Aminochroman (1.0 eq)

-

Carbon Disulfide (CS₂) (3.0 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Tosyl Chloride (TsCl) (1.2 eq) or DMT-MM

-

Solvent: THF or DCM

Step-by-Step Protocol:

-

Dithiocarbamate Formation: Dissolve 6-aminochroman (1 mmol) in THF (5 mL). Add TEA (3 mmol) followed by dropwise addition of CS₂ (3 mmol) at 0°C. Stir for 1 hour. A precipitate (dithiocarbamate salt) may form.

-

Desulfurization: Add Tosyl Chloride (1.2 mmol) dissolved in minimal THF dropwise to the reaction mixture at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2-3 hours. Monitor by TLC (conversion of polar salt to non-polar ITC).

-

Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc 9:1). Note: ITCs are less polar than the starting amine.

Synthesis of Chroman-4-Isothiocyanate (Benzylic-ITC)

Rationale: Starting from Chroman-4-one, reductive amination yields the amine, which is then converted.

Workflow:

-

Precursor: Chroman-4-one + Ammonium Acetate + NaCNBH₃ → 4-Aminochroman.

-

ITC Conversion: Use the same CS₂/TsCl method as above. Critical Note: Avoid strong bases or high heat during workup to prevent elimination to the chromene (alkene).

Reactivity Assay: Cysteine Conjugation Kinetics

To validate the electrophilicity of your synthesized Chroman-ITC.

-

Prepare Stocks: Chroman-ITC (10 mM in DMSO) and L-Cysteine (10 mM in PBS, pH 7.4).

-

Reaction: Mix ITC and Cysteine (1:1 ratio) in a UV-transparent cuvette or HPLC vial. Final conc: 100 µM.

-

Detection:

-

UV-Vis: Monitor the disappearance of the characteristic ITC peak (~250-280 nm) and appearance of the dithiocarbamate adduct (~270-300 nm, often hyperchromic).

-

HPLC: Inject at t=0, 5, 15, 30, 60 min. Column: C18. Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

-

-

Calculation: Plot ln([ITC]t/[ITC]0) vs time to determine the pseudo-first-order rate constant (

).

Applications in Drug Discovery

Dual-Action Anticancer Agents

Chroman-ITCs are designed to act as "hybrid drugs."

-

Mechanism 1: The chroman scaffold binds to the ATP-binding pocket of kinases (e.g., PI3K, EGFR) or the estrogen receptor.

-

Mechanism 2: The ITC group covalently modifies a non-catalytic Cysteine residue (e.g., Cys797 in EGFR), converting a reversible inhibitor into an irreversible one.

-

Mechanism 3: Release of H₂S inside the cell can induce apoptosis in cancer cells (which are sensitive to redox stress) while protecting normal cells (hormetic effect).

Chiral Resolving Agents

Chroman-4-ITC possesses a chiral center at C4.

-

Application: Enantiopure (+)-Chroman-4-ITC can be used to derivatize racemic amines. The resulting thiourea diastereomers can be separated by standard HPLC, allowing for the resolution of complex amines without chiral columns.

References

-

Synthesis of Isothiocyanates: Wong, R., & Dolman, S. J. (2007).[2] Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamates.[2] The Journal of Organic Chemistry. Link

-

H2S Donor Mechanism: Lin, Y., et al. (2019).[3] Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship.[3] Organic Letters. Link[3]

-

Chroman Anticancer Activity: Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. Link

-

ITC Biological Targets: Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link

-

Chromanone Scaffolds: Emami, S., et al. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities.[1] European Journal of Medicinal Chemistry. Link

Sources

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanate synthesis [organic-chemistry.org]

- 3. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-Substituted-N'-(chroman-4-yl)thioureas

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of novel thiourea derivatives based on the privileged chroman scaffold. We present a detailed, three-step synthetic route commencing with the readily available 4-chromanone. The protocol outlines the synthesis of the key intermediate, 4-isothiocyanatochroman, and its subsequent reaction with a diverse range of primary amines to yield the target N-substituted-N'-(chroman-4-yl)thioureas. The rationale behind each experimental step is elucidated, and methods for characterization of the synthesized compounds are discussed. This guide is intended to empower researchers in medicinal chemistry and drug discovery with a robust methodology for accessing this promising class of compounds for further biological evaluation.

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic scaffold found in a plethora of natural products and pharmacologically active molecules.[1] Derivatives of the chroman scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of a thiourea moiety into the chroman scaffold presents an attractive strategy for the development of novel therapeutic agents. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, and their ability to form hydrogen bonds and interact with various biological targets makes them a valuable pharmacophore in drug design.[4][5][6][7]

This application note details a reliable and reproducible protocol for the synthesis of N-substituted-N'-(chroman-4-yl)thioureas. The synthetic strategy involves the initial conversion of 4-chromanone to 4-aminochroman via an oxime intermediate, followed by the formation of 4-isothiocyanatochroman, which is then reacted with various primary amines.

Overall Synthetic Scheme

Caption: Overall synthetic pathway for N-substituted-N'-(chroman-4-yl)thioureas.

Part 1: Synthesis of 4-Aminochroman

The synthesis of the crucial 4-aminochroman intermediate is achieved in two steps from 4-chromanone.

Step 1: Synthesis of 4-Chromanone Oxime

The oximation of 4-chromanone is a straightforward and high-yielding reaction.

Protocol:

-

To a solution of 4-chromanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (2 equivalents).

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 4-chromanone oxime as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Reduction of 4-Chromanone Oxime to 4-Aminochroman

The reduction of the oxime to the primary amine can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method.

Protocol:

-

Dissolve 4-chromanone oxime (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

The reaction mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).

-

The reaction is monitored by TLC until complete consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 4-aminochroman. The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of 4-Isothiocyanatochroman

The conversion of the primary amine, 4-aminochroman, to the corresponding isothiocyanate is a key step. This can be achieved using several reagents, with thiophosgene or carbon disulfide being the most common.

Protocol using Thiophosgene (Caution: Highly Toxic and Corrosive):

-

Dissolve 4-aminochroman (1 equivalent) in a chlorinated solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath and add triethylamine (2.2 equivalents).

-

To this stirred solution, add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give crude 4-isothiocyanatochroman. This intermediate is often used in the next step without further purification.

Part 3: Reaction of 4-Isothiocyanatochroman with Primary Amines

The final step involves the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate group to form the desired thiourea derivative.

General Protocol:

-

Dissolve the crude 4-isothiocyanatochroman (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

To this solution, add the desired primary amine (1-1.2 equivalents).

-

The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Table 1: Representative Reaction Parameters

| Entry | Primary Amine (R-NH₂) | Solvent | Reaction Time (h) | Purification Method |

| 1 | Aniline | THF | 4 | Recrystallization (Ethanol) |

| 2 | Benzylamine | Acetonitrile | 3 | Column Chromatography |

| 3 | 4-Fluoroaniline | THF | 5 | Recrystallization (Hexane/Ethyl Acetate) |

| 4 | Cyclohexylamine | Dichloromethane | 2 | Column Chromatography |

Characterization of N-Substituted-N'-(chroman-4-yl)thioureas

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of characteristic peaks for the chroman and thiourea moieties.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=S stretching vibrations of the thiourea group.

-

Elemental Analysis: To confirm the elemental composition of the final products.

Biological Evaluation and Structure-Activity Relationship (SAR)

N-Aryl-N'-(chroman-4-yl)ureas and thioureas have been reported to exhibit significant in vitro growth inhibitory activity against human high-grade glioma cell lines.[3] Structure-activity relationship (SAR) studies have indicated that the nature of the substituent on the aryl ring of the thiourea moiety plays a crucial role in the observed anticancer activity.[5][7] For instance, the presence of electron-withdrawing groups on the phenyl ring of N-aryl-N'-(chroman-4-yl)thioureas has been shown to enhance their cytotoxic effects.[7]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in oxime formation | Incomplete reaction or side reactions. | Ensure the use of appropriate equivalents of reagents and monitor the reaction closely by TLC. |

| Incomplete reduction of the oxime | Inactive catalyst or insufficient hydrogen pressure. | Use fresh catalyst and ensure the hydrogenation system is properly sealed and pressurized. |

| Formation of urea byproduct in the isothiocyanate reaction | Presence of moisture. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |

| Difficulty in purifying the final thiourea product | Similar polarity to starting materials or byproducts. | Optimize the mobile phase for column chromatography or try a different recrystallization solvent system. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of a library of N-substituted-N'-(chroman-4-yl)thioureas. The described synthetic route is robust and amenable to the preparation of a wide range of derivatives for biological screening. The promising anticancer activity reported for this class of compounds underscores their potential as valuable scaffolds in the development of new therapeutic agents.

References

-

An efficient synthesis of 4-chromanones. ResearchGate. [Link]

-

Goffin, E., et al. (2012). N-Aryl-N'-(chroman-4-yl)ureas and thioureas display in vitro anticancer activity and selectivity on apoptosis-resistant glioblastoma cells: screening, synthesis of simplified derivatives, and structure-activity relationship analysis. European Journal of Medicinal Chemistry, 54, 834-44. [Link]

-

Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC. [Link]

-